molecular formula C9H16O3 B6178471 2-(4,4-dimethyloxan-2-yl)acetic acid CAS No. 2567504-54-3

2-(4,4-dimethyloxan-2-yl)acetic acid

Cat. No.: B6178471
CAS No.: 2567504-54-3
M. Wt: 172.2
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Description

2-(4,4-Dimethyloxan-2-yl)acetic acid is a cyclic ether derivative featuring a six-membered oxane (tetrahydropyran) ring substituted with two methyl groups at the 4-position and an acetic acid side chain at the 2-position.

Properties

CAS No.

2567504-54-3

Molecular Formula

C9H16O3

Molecular Weight

172.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-dimethyloxan-2-yl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the cyclization of 4,4-dimethyl-1,5-pentanediol to form the tetrahydropyran ring, followed by oxidation to introduce the acetic acid functionality .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-dimethyloxan-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The acetic acid moiety can be further oxidized to form more complex carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol under appropriate conditions.

    Substitution: The hydrogen atoms on the tetrahydropyran ring can be substituted with various functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(4,4-dimethyloxan-2-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,4-dimethyloxan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity. The tetrahydropyran ring provides structural stability and can modulate the compound’s overall properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the oxane ring significantly influence solubility, acidity, and lipophilicity:

  • 2-(4-Hydroxyoxan-4-yl)acetic acid (CAS 920297-23-0): The hydroxyl group at the 4-position enhances hydrogen bonding, increasing water solubility compared to the dimethyl-substituted analog. Its molecular weight (160.17 g/mol) and polar surface area (95.9 Ų) suggest moderate polarity .
  • This increases lipophilicity (logP ~2.01) compared to non-aromatic analogs .
  • 2-(4-Bromo-6-methylpyridin-2-yl)acetic Acid (CAS 1393541-31-5): The bromine atom and pyridine ring create a highly polarizable structure, favoring reactivity in cross-coupling reactions. Its molecular weight (230.06 g/mol) and halogen substituent suggest utility in medicinal chemistry .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents logP* Polar Surface Area (Ų)
2-(4,4-Dimethyloxan-2-yl)acetic Acid† ~172.22 4,4-dimethyloxane ~1.5 ~70
2-(4-Hydroxyoxan-4-yl)acetic Acid 160.17 4-hydroxyoxane 0.5 95.9
[4-(4-Methoxyphenyl)-2,2-dimethyloxan-4-yl]acetic Acid 266.33 4-methoxyphenyl, dimethyloxane 2.01 89.6
2-(4-Bromo-6-methylpyridin-2-yl)acetic Acid 230.06 bromo, methylpyridine 1.8 65.7

*Estimated using XLogP3 . †Theoretical values based on structural analogs.

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